molecular formula C14H17NO4S B12164325 methyl 2-(oxolane-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-(oxolane-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B12164325
M. Wt: 295.36 g/mol
InChI Key: BJKNNDAQWOQRHL-UHFFFAOYSA-N
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Description

Methyl 2-(oxolane-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a five-membered oxolane (tetrahydrofuran) ring via an amide linkage. This structure combines aromatic thiophene, a strained cyclopentane ring, and a polar oxolane moiety, making it a versatile scaffold for pharmaceutical and materials science applications. The methyl ester group at the 3-position enhances solubility in organic solvents, while the oxolane substituent may influence conformational stability and binding interactions in biological systems.

Properties

Molecular Formula

C14H17NO4S

Molecular Weight

295.36 g/mol

IUPAC Name

methyl 2-(oxolane-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C14H17NO4S/c1-18-14(17)11-8-4-2-6-10(8)20-13(11)15-12(16)9-5-3-7-19-9/h9H,2-7H2,1H3,(H,15,16)

InChI Key

BJKNNDAQWOQRHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3CCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(oxolane-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can be achieved through various synthetic routes. One common method involves the microwave-assisted synthesis of thiophene scaffolds. For instance, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C provides rapid access to thiophene derivatives . Another method involves the use of trithiocarbonate anions generated in situ from carbon disulfide (CS2) and potassium hydroxide (KOH) in DMSO, which can be used as a novel sulfur synthon for the synthesis of substituted thiophenes .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale chemical processes that utilize readily available starting materials and efficient catalytic systems. The use of environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur, has been explored to produce thiophene derivatives in good yields .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(oxolane-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of thiophene derivatives include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as amines and halides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol or thioether compounds.

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of compounds related to methyl 2-(oxolane-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate. For instance, derivatives of this compound have shown significant effectiveness against various bacterial strains. In vitro tests demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL against resistant pathogens, indicating potential for development as antibacterial agents .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Research has identified this compound as a promising candidate for inhibiting viral replication mechanisms. Its derivatives have been shown to possess potent activity against main protease (Mpro) in viruses, suggesting a pathway for developing antiviral therapeutics .

Antiproliferative Effects

In cancer research, compounds similar to this compound have demonstrated antiproliferative effects on various cancer cell lines. Studies indicate that these compounds can inhibit cell growth and induce apoptosis in tumor cells, making them potential candidates for anticancer drug development .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions including cyclization and functionalization processes. Recent reviews have documented various synthetic methods utilizing palladium and copper catalysts to facilitate these reactions efficiently .

Reaction Mechanisms

The compound can be synthesized through several reaction mechanisms such as Suzuki cross-coupling and Steglich esterification. These methods allow for the introduction of diverse functional groups that enhance the biological activity of the resulting compounds .

Organic Electronics

This compound has potential applications in organic electronics due to its unique electronic properties. Research indicates that thiophene-based compounds can be utilized in organic photovoltaic cells and field-effect transistors (FETs), contributing to advancements in flexible electronics .

Polymer Chemistry

In polymer chemistry, this compound can serve as a monomer or additive to enhance the properties of polymers used in coatings and adhesives. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .

Case Studies

Study ReferenceApplication FocusKey Findings
Antibacterial ActivityMIC values as low as 6.25 mg/mL against resistant bacteria
Antiviral ActivityPotent inhibitors of viral main protease
Antiproliferative EffectsInduced apoptosis in cancer cell lines
Synthesis TechniquesEfficient catalytic methods for compound synthesis

Mechanism of Action

The mechanism of action of methyl 2-(oxolane-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation of target proteins . This inhibition can disrupt cellular signaling pathways and affect various biological processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Compound Name Substituent (R Group) Molecular Formula Molecular Weight Key Features Reference ID
Methyl 2-(3-methylbenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate 3-Methylbenzamido C₁₇H₁₇NO₃S 315.39 Aromatic benzamido group; methyl ester enhances lipophilicity
Methyl 2-(3-chloropropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 3-Chloropropanoylamino C₁₂H₁₄ClNO₃S 287.77 Chlorine atom introduces electronegativity; melting point 108–109°C
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-Hydroxyphenyl, ethoxy group C₂₁H₂₅NO₅S 403.49 Extended tetrahydrobenzo[b]thiophene core; phenolic -OH for hydrogen bonding
2-(1H-1,2,3,4-Tetrazol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid Tetrazolyl group, carboxylic acid C₉H₈N₄O₂S 236.25 Acidic tetrazole moiety; potential for ionic interactions
Methyl 2-{[1-(furan-2-ylformamido)-2-oxo-2-phenylethyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate Furan-2-ylformamido, phenyl ketone C₂₂H₂₁N₃O₅S 439.48 Heteroaromatic furan; ketone group for reactivity

Key Differences and Implications

Its oxygen atom may improve water solubility relative to purely hydrocarbon substituents . Chlorine-containing analogs (e.g., ) exhibit higher electronegativity, which could enhance binding to polar biological targets but may also increase toxicity . Tetrazolyl derivatives () replace the ester with a carboxylic acid, drastically altering solubility (favoring aqueous environments) and enabling salt formation for pharmaceutical formulations .

Synthetic Methodologies :

  • The Petasis reaction (used in ) achieved a 22% yield for the 4-hydroxyphenyl derivative, suggesting challenges in steric hindrance or electron-deficient boronic acid partners .
  • Methyl ester derivatives (e.g., ) are typically synthesized via nucleophilic acyl substitution, leveraging the reactivity of thiophene-3-carboxylate intermediates .

Biological and Material Applications: Mitofusin agonists () utilize cyclopenta[b]thiophene scaffolds to modulate mitochondrial dynamics, implying that the target compound’s oxolane group could enhance target engagement via hydrogen bonding . Chloropropanoylamino derivatives () may serve as alkylating agents or intermediates in drug synthesis due to the reactive chlorine atom .

Physicochemical Property Comparison

Property Target Compound 3-Methylbenzamido Analog Chloropropanoylamino Analog Tetrazolyl Analog
Molecular Weight ~300–310 (estimated) 315.39 287.77 236.25
Melting Point Not reported Not reported 108–109°C Not reported
Solubility (Predicted) Moderate in polar aprotic solvents High lipophilicity Moderate (chlorine lowers solubility) High in aqueous buffers
Key Functional Groups Oxolane, amide, methyl ester Benzamido, methyl ester Chloropropanoylamino, methyl ester Tetrazole, carboxylic acid

Biological Activity

Methyl 2-(oxolane-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex chemical structure that includes a cyclopentathiophene core and an oxolane moiety. Its molecular formula is C15H17N1O3SC_{15}H_{17}N_{1}O_{3}S.

Research suggests that compounds similar to this compound may act through various biological pathways:

  • Protein Kinase Inhibition : Some studies indicate that related compounds can inhibit specific protein kinases involved in cellular signaling pathways. For instance, inhibition of PI5P4Kγ has been noted in related thienylpyrimidine compounds, suggesting a potential pathway for therapeutic effects against cancer and neurodegenerative diseases .
  • Calcium Signaling : The compound may influence calcium release within cells, which is critical for various cellular functions .

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Antimicrobial Activity

Some derivatives of cyclopentathiophene compounds exhibit significant antimicrobial properties. For example, certain analogs have shown effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM .

Anticancer Potential

The anticancer properties of related compounds have been investigated through various assays. In vitro studies show that these compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways .

Case Studies

  • Case Study on Anticancer Activity : A study involving a series of cyclopentathiophene derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The mechanism was attributed to the modulation of apoptosis-related proteins and cell cycle arrest .
  • Antimicrobial Efficacy : In another study, derivatives were tested against multiple bacterial strains. Compounds showed varying degrees of activity with some exhibiting potent effects against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.20 µg/mL .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for evaluating the therapeutic potential of this compound:

PropertyDescription
Solubility Moderate solubility in organic solvents; limited aqueous solubility
Stability Stable under physiological conditions but may degrade under extreme pH levels
Bioavailability Estimated moderate bioavailability based on structural analogs
Half-life Preliminary data suggest a half-life of over 2 hours in vivo studies

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